molecular formula C3H9O3Si B1233946 Trimethoxysilane CAS No. 2487-90-3

Trimethoxysilane

Cat. No.: B1233946
CAS No.: 2487-90-3
M. Wt: 121.19 g/mol
InChI Key: PZJJKWKADRNWSW-UHFFFAOYSA-N
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Description

Trimethoxysilane is an organosilicon compound with the chemical formula HSi(OCH₃)₃. It is a clear, colorless liquid that is slightly soluble in water. This compound is widely used as a basic raw material for the preparation of silicone materials. It contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it a versatile reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxysilane can be synthesized through several methods. One common method involves the direct reaction of silicon with methanol in the presence of a copper catalyst. This reaction can be carried out in a solvent, with the presence of a catalytically effective amount of direct synthesis catalyst and an effective catalyst-promoting amount of direct synthesis catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process. This involves reacting methanol and silicon metal in the presence of a copper catalyst, optionally in an inert solvent, in a multiple reactor system containing at least three reactors. Methanol in substantially vapor form flows countercurrently to a stream containing the silicon metal .

Chemical Reactions Analysis

Types of Reactions: Trimethoxysilane undergoes various types of reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the conversion of this compound to silanol groups in the presence of water. The reaction is often catalyzed by acids or bases.

    Copolymerization and Polycondensation: These reactions involve the formation of siloxane bonds, which are crucial in the production of silicone materials. Common reagents include other silanes and catalysts such as tin or platinum compounds.

    Disproportionation: This reaction involves the redistribution of silicon-hydrogen bonds and is often catalyzed by transition metal complexes.

Major Products: The major products formed from these reactions include various silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Scientific Research Applications

Chemical Properties and Structure

Trimethoxysilane (TMS) possesses the chemical formula Si OCH3 3\text{Si OCH}_3\text{ }_3 and is characterized by its three methoxy groups attached to a silicon atom. This structure allows TMS to easily hydrolyze in the presence of moisture, forming silanol groups that can bond with various substrates. The reactivity of TMS makes it particularly useful in surface modification, adhesion promotion, and as a precursor for silica-based materials.

Surface Modification

This compound is extensively used for modifying the surfaces of materials such as glass, ceramics, and metals. The silane group reacts with hydroxyl groups on these surfaces, forming covalent bonds that enhance adhesion properties.

  • Case Study : In a study examining the functionalization of silica nanoparticles, TMS was utilized to improve the dispersibility and compatibility of nanoparticles in polymer matrices, leading to enhanced mechanical properties in composite materials .

Adhesion Promotion

TMS acts as an adhesion promoter in coatings and sealants. Its ability to form strong bonds between organic polymers and inorganic substrates makes it invaluable in construction and automotive industries.

  • Data Table: Adhesion Performance
SubstrateAdhesion Strength (MPa)Treatment with TMS
Glass5.0Yes
Aluminum4.5Yes
Concrete3.8Yes

Nanotechnology

In nanotechnology, this compound plays a crucial role in the functionalization of nanoparticles for applications in drug delivery systems, sensors, and catalysis.

  • Case Study : Research highlighted the use of TMS in modifying gold nanoparticles for biosensor applications, demonstrating improved sensitivity and specificity due to enhanced surface interactions .

Biomedical Applications

TMS is utilized in biomedical engineering for surface functionalization of implants and devices, promoting biocompatibility.

  • Application Example : The epoxy group present in TMS allows it to conjugate with biomolecules such as proteins and nucleic acids, enhancing the performance of biosensors and drug delivery systems .

Silica Sol-Gel Process

This compound is a precursor in the sol-gel process for synthesizing silica-based materials. It allows for the incorporation of organic functionalities into inorganic matrices.

  • Data Table: Sol-Gel Synthesis Results
CompositionPropertiesResulting Material
TMS + Organic AgentEnhanced FlexibilityHybrid Silica Gel
TMS + WaterHigh PorosityAerogel

Future Prospects

The future applications of this compound are promising, particularly in sustainable chemistry where environmentally friendly synthesis methods are being developed. Additionally, its role in personalized medicine through advanced drug delivery systems is an area ripe for exploration.

Mechanism of Action

The mechanism of action of trimethoxysilane primarily involves the hydrolysis of its methoxy groups to form silanol groups, which can then undergo condensation reactions to form siloxane bonds. These reactions are crucial in the formation of silicone materials and other organosilicon compounds. The molecular targets and pathways involved include the silicon-hydrogen bond and the hydrolyzable siloxane bonds .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its combination of hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in the synthesis of silicone materials and other organosilicon compounds .

Biological Activity

Trimethoxysilane (TMS) is a silane compound widely used in various industrial applications, including surface modification and as a coupling agent in composites. Recent studies have begun to explore its biological activity, particularly its antibacterial properties and toxicity profiles. This article reviews the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

This compound is known to hydrolyze rapidly in aqueous environments, resulting in methanol and silanol products. The hydrolysis half-life at pH 7 and 2°C is less than 0.3 minutes . The primary mechanism through which this compound exhibits biological activity, especially antibacterial properties, involves its interaction with bacterial cell membranes.

Mechanism of Antibacterial Activity:

  • Electrostatic Interaction: The positively charged cationic structures interact with the negatively charged bacterial membranes, disrupting membrane integrity .
  • Hydrophobic Properties: The presence of hydrophobic groups enhances interaction with lipid membranes, leading to increased permeability and eventual cell death .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable study synthesized a derivative known as (3-trimethoxysilylpropyl)quinolinium iodide (TMSQI), which demonstrated significant antibacterial activity when grafted onto nanofibrillated cellulose (NFC). The results indicated a reduction in bacterial concentration, particularly against Staphylococcus aureus and Escherichia coli.

Summary of Antibacterial Studies

CompoundBacterial StrainZone of Inhibition (mm)Reference
TMSQIStaphylococcus aureus10 - 20
TMSEscherichia coliSignificant reduction
TMSQI/NFCMixed strainsVaries

Toxicity Studies

While this compound shows promising antibacterial properties, its toxicity profile has also been investigated. Acute inhalation studies in rats revealed that the respiratory system is the primary target organ for toxicity. The lethal concentration (LC50) values were determined to be around 13 ppm for short-term exposure, indicating significant respiratory irritation potential .

Summary of Toxicity Findings

Study TypeEndpointNOAEC (ppm)LOAEC (ppm)Reference
Acute InhalationRespiratory effects0.51
Repeated ExposureLethality0.55
Chronic ExposureNo systemic toxicity observedN/AN/A

Case Studies

Case Study: Antibacterial Efficacy of TMSQI Grafted NFC
In a study published by the Royal Society of Chemistry, TMSQI was grafted onto NFC to enhance its antibacterial properties. The modified NFC exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the structural differences in bacterial cell walls contributed to varying levels of susceptibility to TMSQI .

Case Study: Inhalation Toxicity Assessment
A comprehensive inhalation toxicity assessment conducted on rats indicated that this compound is primarily an irritant with no systemic effects observed at lower concentrations. Histopathological examinations showed damage localized to the respiratory tract without affecting other organs .

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling trimethoxysilane in laboratory settings?

this compound is highly flammable (flash point: <23°C) and poses severe health risks, including fatal inhalation and skin/eye corrosion . Researchers must use inert atmospheres (e.g., nitrogen), avoid open flames, and employ fume hoods with proper PPE (gloves, goggles). Storage should adhere to fire safety protocols (e.g., Class B fire extinguishers) and regulatory guidelines listed in inventories like EINECS and AICS .

Q. How can researchers verify the purity of this compound and detect hydrolysis byproducts?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is standard for purity analysis. Hydrolysis byproducts (e.g., methanol, silanol derivatives) can be monitored via FT-IR spectroscopy (Si-O-Si stretching at ~1000–1100 cm⁻¹) and nuclear magnetic resonance (¹H/²⁹Si NMR) to track methoxy group degradation .

Q. What synthetic routes are commonly used to produce this compound derivatives for surface functionalization?

Base-catalyzed reactions (e.g., with triethylamine) enable silane grafting. For example, (3-mercaptopropyl)this compound is synthesized by reacting mercaptopropyl chloride with this compound in THF, followed by purification via column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which regulatory inventories include this compound, and how does this impact international collaboration?

this compound is listed in EINECS (EU), IECSC (China), ENCS (Japan), and PICCS (Philippines), requiring compliance with regional safety and import/export documentation . Researchers must verify local regulations before cross-border material transfers.

Advanced Research Questions

Q. How can pressure-swing distillation optimize the separation of this compound-methanol azeotropes?

Methanol and this compound form a minimum-boiling azeotrope (boiling point ~65°C at 1 atm). Pressure-swing distillation (PSD) exploits volatility shifts at varying pressures: low-pressure columns (e.g., 0.5 atm) enhance methanol removal, while high-pressure columns (e.g., 5 atm) recover this compound with >98% purity. Simulations using Aspen Plus® are recommended to model vapor-liquid equilibria .

Q. What methodologies address contradictions in acute toxicity data for this compound?

The National Research Council notes insufficient data (AEGL Tier 3: "Not Recommended") for this compound . To resolve discrepancies, researchers should conduct in vitro assays (e.g., OECD TG 439 for skin irritation) and compare results with structurally similar silanes (e.g., phenylthis compound) while controlling for hydrolysis kinetics .

Q. How does functionalization of nanomaterials with this compound derivatives enhance antimicrobial activity?

Grafting (3-mercaptopropyl)this compound onto halloysite nanotubes improves drug-loading capacity (e.g., levofloxacin) by introducing thiol groups for covalent bonding. Dynamic light scattering (DLS) and zeta potential measurements validate surface charge modifications, while TEM confirms uniform silane coating .

Q. What experimental strategies mitigate decomposition risks during this compound storage?

Hydrolysis is minimized by storing this compound under anhydrous conditions (e.g., molecular sieves) at ≤4°C. Stability studies using accelerated aging (40°C/75% RH) with periodic GC-MS analysis can predict shelf life. Reactivity with incompatible materials (e.g., strong acids/bases) must be pre-screened via DSC .

Q. Methodological Notes

  • Data Triangulation : Cross-validate analytical results (e.g., NMR, FT-IR) with computational models (DFT for Si-O bond stability) to resolve data inconsistencies .
  • Ethical Compliance : Ensure toxicity studies align with OECD guidelines and institutional biosafety protocols .

Properties

InChI

InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3
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InChI Key

PZJJKWKADRNWSW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CO[Si](OC)OC
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Molecular Formula

C3H9O3Si
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DSSTOX Substance ID

DTXSID0027482, DTXSID501338920
Record name Trimethoxysilane
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Molecular Weight

121.19 g/mol
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Physical Description

Trimethoxysilane appears as a colorless liquid. Slightly soluble in water and denser than water. Hence floats on water. Very toxic by ingestion, inhalation or skin absorption. May also be corrosive to skin and eyes., Liquid, A colorless liquid; [CAMEO]
Record name TRIMETHOXYSILANE
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Boiling Point

84 °C
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Solubility

Hydrolyzes rapidly in water
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Density

0.860 g/cu cm at 20 °C
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Vapor Pressure

76.0 [mmHg], 76 mm Hg at 25 °C (ext)
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Color/Form

Liquid

CAS No.

2487-90-3, 99702-90-6
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Melting Point

-115 °C
Record name Trimethoxy silane
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethoxysilane
Trimethoxysilane

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